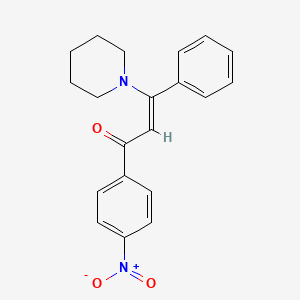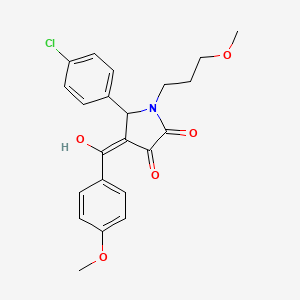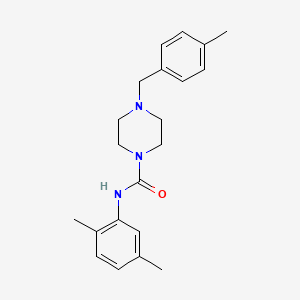
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one, also known as NPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C19H18N2O3. In
作用机制
The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has also been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers, which are involved in the pathogenesis of various diseases. In addition, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have several advantages for lab experiments, such as their high potency, selectivity, and stability. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be easily synthesized in large quantities and can be modified to produce a wide range of analogs with different chemical and biological properties. However, 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs also have some limitations, such as their potential toxicity and side effects. Therefore, careful dose-response and toxicity studies are necessary before using 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in lab experiments.
未来方向
There are several future directions for 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in scientific research. One direction is to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown promising pharmacological activities in various disease models, and further studies are needed to elucidate their mechanism of action and optimize their chemical and biological properties. Another direction is to investigate the potential therapeutic applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in human diseases. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents, and further studies are needed to evaluate their efficacy and safety in clinical trials. Finally, further studies are needed to explore the potential applications of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs in neuroscience research. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have shown potential as modulators of ion channels and neurotransmitter receptors, and further studies are needed to elucidate their role in neuronal excitability and synaptic transmission.
合成方法
The synthesis of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one involves the condensation of 4-nitrobenzaldehyde, acetophenone, and piperidine in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. The yield of 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one can be improved by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time.
科学研究应用
1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one has been widely used in scientific research due to its potential applications in drug discovery and development. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one is a versatile compound that can be modified to produce a wide range of analogs with different chemical and biological properties. 1-(4-nitrophenyl)-3-phenyl-3-(1-piperidinyl)-2-propen-1-one and its analogs have been shown to exhibit various pharmacological activities, such as anti-inflammatory, analgesic, anticonvulsant, and anti-cancer effects.
属性
IUPAC Name |
(Z)-1-(4-nitrophenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(17-9-11-18(12-10-17)22(24)25)15-19(16-7-3-1-4-8-16)21-13-5-2-6-14-21/h1,3-4,7-12,15H,2,5-6,13-14H2/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZVEXKNHQEDI-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(4-nitrophenyl)-3-phenyl-3-(piperidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)